molecular formula C9H6F2O4 B2649760 4-(Difluoromethoxy)-2-formylbenzoic acid CAS No. 2248406-86-0

4-(Difluoromethoxy)-2-formylbenzoic acid

Cat. No.: B2649760
CAS No.: 2248406-86-0
M. Wt: 216.14
InChI Key: QOSDDEGKXPACPD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-formylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the O-alkylation of 4-hydroxy-2-formylbenzoic acid with difluoromethylating agents. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-2-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-formylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by modulating the TGF-β1/Smad signaling pathway. This inhibition leads to reduced fibrosis and inflammation, making it a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2-formylbenzoic acid is unique due to the presence of both the difluoromethoxy and formyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to modulate specific signaling pathways and its versatility in chemical synthesis make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(difluoromethoxy)-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)15-6-1-2-7(8(13)14)5(3-6)4-12/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDDEGKXPACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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